molecular formula C7H13NO3 B594602 D-Alanine, N-(1-oxobutyl)- (9CI) CAS No. 136897-41-1

D-Alanine, N-(1-oxobutyl)- (9CI)

Cat. No.: B594602
CAS No.: 136897-41-1
M. Wt: 159.185
InChI Key: DTIMTCJMOWXMGT-RXMQYKEDSA-N
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Description

D-Alanine, N-(1-oxobutyl)- (9CI) is a chiral alanine derivative characterized by an N-acylated butanoyl group (1-oxobutyl) attached to the amino group of D-alanine. Its molecular formula is C₇H₁₃NO₃ (molecular weight: 159.18 g/mol) . This compound is part of a broader class of N-acylated amino acids, which are pivotal in agrochemical and pharmaceutical research due to their structural versatility and bioactivity. The 9CI designation indicates its inclusion in the Chemical Abstracts Service (CAS) registry under a specific nomenclature system.

Properties

CAS No.

136897-41-1

Molecular Formula

C7H13NO3

Molecular Weight

159.185

IUPAC Name

(2R)-2-(butanoylamino)propanoic acid

InChI

InChI=1S/C7H13NO3/c1-3-4-6(9)8-5(2)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1

InChI Key

DTIMTCJMOWXMGT-RXMQYKEDSA-N

SMILES

CCCC(=O)NC(C)C(=O)O

Synonyms

D-Alanine, N-(1-oxobutyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare D-Alanine, N-(1-oxobutyl)- (9CI) with structurally or functionally related compounds:

Compound Name Molecular Formula Key Substituents Applications/Properties References
D-Alanine, N-(1-oxobutyl)- (9CI) C₇H₁₃NO₃ N-(1-oxobutyl) Intermediate for herbicides/peptides; foundational structure for bioactive derivatives
D-Alanine, N-(ethoxycarbonyl)- (9CI) C₆H₁₁NO₄ N-(ethoxycarbonyl) Potential solubility modifier; ester group enhances reactivity for conjugation
D-Alanine, N-(phenylmethyl)-, methyl ester, hydrochloride (9CI) C₁₁H₁₆ClNO₂ N-benzyl, methyl ester, hydrochloride Improved solubility for pharmaceutical formulations; chiral building block
Flamprop-M-isopropyl (Herbicide) C₁₉H₁₉ClFNO₃ N-benzoyl, 3-chloro-4-fluorophenyl, isopropyl ester Herbicide targeting grass weeds; inhibits cell division in plants
D-Alanine, N-(heptafluoro-1-oxobutyl)-, ester (9CI) Likely C₇H₇F₇NO₃ N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl) Enhanced environmental persistence due to fluorination; niche agrochemical applications

Key Comparative Insights:

Structural Variations: The N-acyl group differentiates these compounds. For example, the simple butanoyl group in the target compound contrasts with the fluorinated or aromatic acyl groups in herbicidal derivatives (e.g., Flamprop-M-isopropyl) . Ester modifications (e.g., methyl ester in or ethoxycarbonyl in ) influence solubility and stability. The hydrochloride salt in enhances water solubility for biomedical applications.

Bioactivity and Applications: Herbicidal activity is observed in Flamprop derivatives, which incorporate bulky aromatic groups (e.g., benzoyl and chloro-fluorophenyl) to disrupt plant amino acid metabolism . Fluorinated analogs (e.g., ) may exhibit unique environmental or metabolic stability due to fluorine’s electronegativity and resistance to degradation.

Stereochemical Considerations :

  • The D-configuration of alanine is critical for bioactivity. For instance, Flamprop-M-isopropyl’s herbicidal efficacy depends on the stereochemistry of the alanine backbone .

Thermodynamic and Physical Properties: Fluorinated derivatives (e.g., ) likely have higher lipophilicity and thermal stability compared to non-fluorinated analogs, affecting their environmental mobility and bioavailability.

Research Findings and Implications

  • Agrochemical Efficacy : Flamprop-M-isopropyl (a D-alanine derivative) demonstrates selective herbicidal activity by inhibiting acetyl-CoA carboxylase in grasses, with an application rate of 0.5–1.0 kg/ha .
  • Environmental Impact : Fluorinated derivatives () may raise concerns about bioaccumulation, necessitating rigorous ecotoxicological assessments .

Preparation Methods

Acylation of D-Alanine with Butanoyl Chloride

The most direct route involves acylating D-alanine with butanoyl chloride under controlled conditions. This method adapts protocols for N-acylated amino acids, where the carboxyl group of D-alanine is protected as a methyl ester to prevent side reactions.

Procedure :

  • D-Alanine methyl ester hydrochloride is neutralized with triethylamine in dichloromethane (DCM) at −20°C.

  • Butanoyl chloride (1.1 equivalents) is added dropwise, followed by stirring at −20°C for 3 hours and room temperature for 24 hours.

  • The crude product is washed with sodium bicarbonate, potassium hydrogen sulfate, and water, then recrystallized from methanol.

Key Parameters :

  • Temperature: −20°C to 25°C

  • Solvent: Dichloromethane

  • Yield: 70–85% (estimated from analogous reactions)

Advantages :

  • High purity (>98%) achievable via recrystallization.

  • Scalable to industrial production.

Limitations :

  • Requires stringent anhydrous conditions.

  • Byproducts include HCl, necessitating neutralization steps.

Mixed Anhydride Method

This approach avoids using reactive acyl chlorides by generating a mixed anhydride intermediate. The method is adapted from the synthesis of Nα-1,3-benzenedicarbonyl-bis-(amino acid) derivatives.

Procedure :

  • Isophthalic acid (1 equivalent) reacts with ethyl chloroformate (1 equivalent) in DCM at −20°C to form a mixed anhydride.

  • D-Alanine methyl ester (2 equivalents) is added, and the mixture is stirred for 7 hours at −20°C.

  • The product is isolated via recrystallization and hydrolyzed with NaOH to yield the free acid.

Key Parameters :

  • Temperature: −20°C

  • Solvent: Dichloromethane

  • Yield: 65–75% (based on similar syntheses)

Advantages :

  • Mitigates side reactions compared to direct acylation.

  • Compatible with acid-sensitive substrates.

Limitations :

  • Lower yields due to intermediate instability.

  • Requires careful pH control during hydrolysis.

Enzymatic and Biocatalytic Approaches

Whole-Cell Biocatalysis

Escherichia coli BL21(DE3) engineered with ald, dadX, and gdh genes enables one-pot D-alanine synthesis. Subsequent chemical acylation introduces the N-(1-oxobutyl) group.

Procedure :

  • Biocatalytic Reaction:

    • 200 mM pyruvate, 200 mM NH₄Cl, 200 mM glucose in Na₂CO₃-NaHCO₃ buffer (pH 10.1).

    • 37°C, 180 rpm for 3 hours.

  • Acylation:

    • D-Alanine is extracted and reacted with butanoyl chloride using standard protocols.

Key Parameters :

  • Biocatalyst Load: 3 U/mL enzymes.

  • Post-Acylation Yield: ~80% (extrapolated from similar reactions).

Advantages :

  • Combines high-titer biosynthesis with chemical precision.

  • Reduces reliance on petrochemical precursors.

Limitations :

  • Multi-step purification increases complexity.

  • Scalability of enzymatic steps requires further validation.

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)Enantioselectivity (% ee)Scalability
Chemical Acylation70–85>99Industrial
Mixed Anhydride65–75>99Pilot-scale
Transaminase-Mediated60–70*>99Lab-scale
Whole-Cell Biocatalysis70–80*>99Emerging
*Post-acylation yields estimated from analogous reactions.

Cost and Environmental Impact

  • Chemical Methods : High material costs due to acyl chlorides and solvents.

  • Enzymatic Methods : Lower environmental footprint but higher upfront costs for enzyme engineering.

Optimization Strategies

Solvent-Free Acylation

Recent trials using ionic liquids (e.g., [BMIM][BF₄]) show promise for enhancing reaction rates and reducing waste. Pilot studies report 88% yield in 12 hours at 60°C.

Directed Evolution of Acyltransferases

Screening Vibrio fluvialis JS17 ω-TA variants for improved butanoyl-CoA affinity could enable single-step enzymatic synthesis. Computational design tools like Rosetta are being employed to engineer substrate specificity .

Q & A

Q. What are the optimal synthetic routes for D-Alanine, N-(1-oxobutyl)- (9CI), and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves acylation of D-alanine with butyryl chloride or its derivatives under controlled conditions. Key steps include:
  • Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group of butyric acid for amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize racemization and side products.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.
    Example : Ethoxycarbonyl derivatives of D-alanine (e.g., CAS 148731-47-9) are synthesized via similar acylation strategies, highlighting the importance of protecting groups in preventing undesired side reactions .

Q. Which analytical techniques are most effective for characterizing the enantiomeric purity and structural integrity of D-Alanine, N-(1-oxobutyl)- (9CI)?

  • Methodological Answer :
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers. Mobile phases with additives like trifluoroacetic acid enhance separation .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm structural integrity. Key signals include the α-proton (δ 3.5–4.5 ppm) and carbonyl carbons (δ 170–180 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C7_7H13_{13}NO3_3 for the parent compound) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship studies.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of D-Alanine derivatives, such as antimicrobial efficacy, across different studies?

  • Methodological Answer : Contradictions often arise from variations in:
  • Assay Conditions : Differences in pH, temperature, or microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) affect activity. Standardize protocols using CLSI guidelines.
  • Compound Stability : Hydrolytic degradation of the ester or amide group (e.g., in ethoxycarbonyl derivatives) can reduce efficacy. Stability studies via HPLC under physiological conditions are critical .
  • Structural Analogues : Compare with derivatives like N-benzyl-D-alanine methyl ester (CAS 95071-12-8), where substituents alter membrane permeability and target binding .
    Example : A β-haloalanine derivative showed potent alanine racemase inhibition, while N-hydroxy variants exhibited antioxidant activity, underscoring the role of functional groups in biological outcomes .

Q. What strategies are employed to investigate the mechanism of enzyme inhibition by D-Alanine derivatives, particularly in targeting bacterial alanine racemase?

  • Methodological Answer :
  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} to distinguish competitive vs. non-competitive inhibition. Use purified recombinant alanine racemase for in vitro assays.
  • Mutagenesis Studies : Identify critical residues (e.g., Lys39 or Tyr265 in Bacillus subtilis racemase) via site-directed mutagenesis to probe binding interactions.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes of the 1-oxobutyl side chain within the enzyme’s active site.
  • Isotopic Labeling : 14C^{14}\text{C}-labeled derivatives (e.g., CAS 128262-80-6) track metabolic incorporation into bacterial cell walls .

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